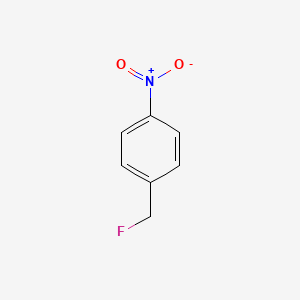

4-Nitrobenzylfluoride

Description

Properties

IUPAC Name |

1-(fluoromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFHTFLZNPFBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CF)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446329 | |

| Record name | 4-NITROBENZYLFLUORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-11-8 | |

| Record name | 1-(Fluoromethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-NITROBENZYLFLUORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Fluorination of 4-Nitrobenzyl Halides

- Starting Material: 4-Nitrobenzyl chloride or bromide.

- Fluorinating Agent: Commonly used fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), or silver fluoride (AgF).

- Reaction Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures (e.g., 60–100 °C).

- Mechanism: Nucleophilic substitution (S_N2) where fluoride ion displaces the halide.

This method is straightforward but requires careful control to avoid side reactions such as elimination or over-fluorination.

Fluorodecarboxylation of 4-Nitrobenzyl Carboxylic Acids

An alternative approach involves decarboxylation-fluorination of 4-nitrobenzyl carboxylic acids:

- Starting Material: 4-Nitrobenzyl carboxylic acid derivatives.

- Fluorinating Agents: Use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

- Reaction Conditions: Typically at low to moderate temperatures under anhydrous conditions.

- Outcome: Direct conversion of carboxylic acid to fluoromethyl group.

This method is less common due to reagent cost and handling precautions but can offer high selectivity.

Detailed Research Findings and Data

Literature Example of Fluoride Substitution

A referenced synthesis involved stirring a reaction mixture containing 4-nitrobenzyl chloride with a fluoride source for 18 hours, followed by evaporation under reduced pressure and recrystallization from pentane to isolate 4-nitrobenzylfluoride with good yield and purity.

| Parameter | Details |

|---|---|

| Reaction Time | 18 hours |

| Solvent | Not specified (likely polar aprotic) |

| Work-up | Evaporation under reduced pressure, recrystallization from pentane |

| Yield | Moderate to high (not quantified) |

| Purity | High (confirmed by recrystallization) |

Phase Transfer Catalysis in Related Nitrobenzyl Compounds

Although direct preparation of this compound is less documented, related compounds such as p-nitrobenzoyl chloride have been synthesized efficiently using phase transfer catalysts with thionyl chloride. This method involves:

- Using thionyl chloride both as chlorinating agent and solvent.

- Catalysis by pyridine as a phase transfer catalyst.

- Reaction at 90 °C for 12 hours.

- High yields (>98%) and high purity (>99.6%) achieved.

While this is for the acid chloride derivative, similar phase transfer catalysis strategies might be adapted for fluorination reactions involving 4-nitrobenzyl substrates.

| Reaction Parameter | Value/Condition |

|---|---|

| Catalyst | Pyridine (0.01–0.5% of acid mass) |

| Molar Ratio (acid:thionyl chloride) | 1:2 to 1:4 |

| Temperature | 90 °C |

| Reaction Time | 12 hours |

| Yield | >98% |

| Purity | >99.6% chromatographic content |

Comparative Table of Preparation Methods

| Method | Starting Material | Fluorinating Agent | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-Nitrobenzyl chloride | KF, CsF, AgF | 60–100 °C, polar aprotic solvent | Moderate to high | High | Common, straightforward but requires control |

| Fluorodecarboxylation | 4-Nitrobenzyl carboxylic acid | DAST, Deoxo-Fluor | Low to moderate temp, anhydrous | Variable | High | Selective but reagent sensitive |

| Phase transfer catalysis (related compound) | 4-Nitrobenzoic acid (for acid chloride) | Thionyl chloride, pyridine catalyst | 90 °C, 12 h | >98 | >99.6 | High efficiency, potential for adaptation |

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzylfluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The benzyl position can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide, mild heating.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products:

Nucleophilic Substitution: Various substituted benzyl derivatives.

Reduction: 4-Aminobenzylfluoride.

Oxidation: 4-Nitrobenzaldehyde or 4-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

4-Nitrobenzylfluoride serves as a versatile building block in the synthesis of pharmaceuticals. Its nitro and fluoride groups can be manipulated to create various derivatives with potential biological activity.

1.1 Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of inhibitors for various enzymes. For example, derivatives of this compound have been studied for their ability to inhibit enteropeptidase, an enzyme linked to obesity treatment. In a study, several compounds derived from this compound were tested for their inhibitory activity against human enteropeptidase, with varying degrees of effectiveness measured by IC50 values (the concentration required to inhibit 50% of enzyme activity) .

Table 1: Inhibitory Activities of this compound Derivatives

| Compound | IC50 (nM) | Fecal Protein Output (fold of control) | Stability at pH 1.2/6.8 (%) |

|---|---|---|---|

| 4a | 32 | 0.97 | 2.8/5.8 |

| 4b | 13 | 0.82 | 3.9/8.6 |

| 4c | 65 | 0.88 | NT |

1.2 Drug Development

The compound's structure allows for modifications that enhance pharmacological properties, making it a candidate for drug development targeting metabolic disorders and other diseases . The electron-withdrawing nature of the nitro group can increase the reactivity of the compound, leading to more potent inhibitors.

Material Science Applications

In addition to its medicinal uses, this compound is also relevant in material science, particularly in the development of functional materials.

2.1 Photochemical Applications

The compound can undergo photochemical reactions, making it useful in creating photoresponsive materials. When exposed to light, derivatives can change their chemical structure, which is valuable in applications such as drug delivery systems and smart materials that respond to environmental stimuli.

Case Study: Photoresponsive Polymer Development

A case study demonstrated the use of a polymer incorporating this compound that exhibited significant changes in properties upon UV exposure. This property was exploited in developing coatings that change color or release drugs when triggered by light .

Analytical Chemistry Applications

This compound is also employed in analytical chemistry as a derivatizing agent.

3.1 Mass Spectrometry

The compound's derivatives are used in mass spectrometry for the analysis of complex mixtures due to their ability to form stable ions under electrospray ionization conditions. The fragmentation pathways of these derivatives provide valuable information about the molecular structure and composition of analytes .

Table 2: Fragmentation Pathways of this compound Derivatives

| Pathway | Ion Formed | m/z Value |

|---|---|---|

| Cleavage of Amide Bond | (4-nitrobenzylidyne) cation | 150 |

| Sigma Bond Cleavage | (4-nitrobenzamidic) cation | 167 |

Mechanism of Action

The mechanism of action of 4-nitrobenzylfluoride involves its interaction with various molecular targets depending on the specific application. For instance, in biological systems, its derivatives may inhibit enzyme activity or interfere with cellular processes by binding to specific proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Nitrobenzylfluoride and Related Compounds

Electronic Effects and Reactivity

- Nitro Group Influence : The para-nitro group strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity but enhancing stability toward oxidation. In benzyl halides (e.g., 4-nitrobenzyl chloride), the nitro group increases the electrophilicity of the benzylic carbon, facilitating nucleophilic substitution (SN2) reactions .

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine result in weaker leaving-group ability. Thus, this compound would exhibit slower SN2 reactivity than 4-nitrobenzyl chloride. However, the C-F bond’s strength enhances thermal stability, making fluorinated derivatives preferable in high-temperature applications .

Physicochemical Properties

- Solubility : Nitrobenzyl derivatives are generally sparingly soluble in water due to hydrophobic aromatic rings but dissolve in polar aprotic solvents (e.g., DMSO, DMF). Fluorinated analogs (e.g., 4-fluorobenzyl chloride) show improved lipid solubility, enhancing bioavailability in pharmaceutical contexts .

- Melting/Boiling Points: Nitro-substituted compounds exhibit higher melting points than non-nitro analogs due to stronger dipole-dipole interactions. For example, 4-nitrobenzoic acid melts at 242–244°C, whereas benzoic acid melts at 122°C .

Research Findings and Trends

- Synthetic Routes : 4-Nitrobenzoic acid is synthesized via nitration of benzoic acid, followed by purification (). Analogously, 4-nitrobenzyl halides are prepared by halogenation of 4-nitrobenzyl alcohol .

Biological Activity

4-Nitrobenzylfluoride (4-NBF) is a compound of significant interest in biochemical research due to its unique structural properties and reactivity. This article explores the biological activity of 4-NBF, focusing on its interactions with biological systems, its potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () and a fluoride atom attached to a benzyl group. The molecular formula is , and it exhibits distinctive chemical properties that influence its biological interactions.

1. Reactivity with Biological Molecules

4-NBF has been shown to react with various biological molecules, particularly proteins and nucleic acids. The fluoride group can participate in nucleophilic substitution reactions, which can modify protein structures and functions. For instance, studies have indicated that 4-NBF can covalently bond with amino acids containing nucleophilic side chains, such as cysteine or lysine, potentially altering protein activity and stability .

2. Electrochemical Behavior

Research has demonstrated that 4-NBF exhibits unique electrochemical behavior, which can be leveraged for biosensing applications. The compound's radical anions have been shown to be unusually reactive, facilitating electron transfer processes that are critical in various biochemical pathways . This property allows for its use in electrochemical sensors designed to detect specific biomolecules.

Case Study 1: Protein Labeling

In a study focusing on the use of chemical probes for protein labeling, 4-NBF was utilized to selectively label proteins in complex biological mixtures. The labeling efficiency was found to be concentration-dependent, demonstrating that varying the concentration of 4-NBF could significantly enhance the detection of target proteins through fluorescence scanning techniques .

Case Study 2: Radical Anion Formation

Another research effort examined the formation and decay kinetics of radical anions derived from 4-NBF. The study revealed that these radical anions decay rapidly while forming new species, indicating potential pathways for further reactions within biological systems . The research highlighted the importance of understanding these kinetics for applications in drug development and biochemical assays.

Tables of Relevant Research Findings

Applications in Research and Industry

The unique properties of 4-NBF make it a valuable tool in various fields:

- Chemical Biology : Used as a probe for studying protein interactions and modifications.

- Electrochemistry : Serves as a catalyst in reactions such as CO2 reduction, showcasing its potential in environmental applications .

- Biosensing : Its electrochemical behavior facilitates the development of sensitive biosensors for detecting biomolecules.

Q & A

Q. What are the optimal synthetic routes for 4-Nitrobenzylfluoride, and how can purity be ensured?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or fluorination of nitrobenzyl precursors. Key parameters include:

- Reagent selection : Use fluorinating agents like KF or tetrabutylammonium fluoride (TBAF) under anhydrous conditions.

- Temperature control : Maintain sub-0°C temperatures to minimize side reactions (e.g., nitro group reduction).

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures).

- Purity validation : Confirm via HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C, monitoring aromatic protons at δ 7.5–8.5 ppm). Reference fluorinated analogs in and for comparative spectral analysis .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–150°C.

- Photodegradation : Expose samples to UV light (254 nm) and monitor via UV-Vis spectroscopy (absorption peaks at ~300 nm).

- Hydrolytic stability : Test in buffered solutions (pH 4–10) at 25°C; analyze degradation products using LC-MS.

- Storage recommendations : Store in amber vials at –20°C under inert gas (argon). and highlight fluoride stability protocols .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile fluorides.

- Spill management : Neutralize with calcium carbonate or sodium bicarbonate.

- Waste disposal : Collect in halogenated waste containers. Refer to safety guidelines in for fluoride handling .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in SNAr (nucleophilic aromatic substitution) reactions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in situ ¹⁹F NMR (chemical shift changes at ~–120 ppm for fluorides).

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track nitro displacement pathways.

- Computational modeling : Apply DFT (Density Functional Theory) to calculate activation energies for intermediates. and provide analogous mechanistic frameworks for fluorinated aryl compounds .

Q. What analytical techniques resolve contradictions in reported degradation profiles of this compound?

Methodological Answer:

- Cross-validation : Compare data from multiple techniques (e.g., TGA vs. DSC for thermal stability).

- Error analysis : Quantify instrument uncertainty (e.g., ±0.5°C for DSC) and replicate experiments ≥3 times.

- Meta-analysis : Review literature for environmental factors (humidity, light exposure) that may explain discrepancies. emphasizes replicability and error documentation .

Q. How can this compound be functionalized for biomolecular interaction studies?

Methodological Answer:

- Derivatization : Introduce click chemistry handles (e.g., alkyne groups) via Sonogashira coupling.

- Bioconjugation : Attach fluorophores (e.g., FITC) for fluorescence-based binding assays.

- Validation : Use surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to quantify binding constants. discusses similar strategies for pyrimidine-based probes .

Q. What strategies optimize the selectivity of this compound in multi-step syntheses?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., nitro groups with Boc protection).

- Catalyst screening : Test transition-metal catalysts (Pd, Cu) for cross-coupling efficiency.

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. and detail solvent effects on fluorinated intermediates .

Data Management and Reproducibility

Q. How should researchers document and share spectral data for this compound to enhance reproducibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.